Mab-N-sulfate

glutathione conjugation regioselectivity electrophilic metabolite trapping

MAB-N-sulfate (N-methyl-4-aminoazobenzene-N-sulfate, CAS 60462-50-2) is the sulfuric acid ester conjugate of N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB) and represents the presumed ultimate carcinogenic metabolite of the hepatocarcinogenic aminoazo dyes N,N-dimethyl-4-aminoazobenzene (DAB) and N-methyl-4-aminoazobenzene (MAB). This compound is classified as an electrophilic N-sulfonyloxy ester that is generated enzymatically via hepatic cytosolic sulfotransferase-mediated O-sulfonation of the proximate carcinogen N-HO-MAB in a 3′-phosphoadenosine 5′-phosphosulfate (PAPS)-dependent reaction.

Molecular Formula C13H13N3O4S
Molecular Weight 307.33 g/mol
CAS No. 60462-50-2
Cat. No. B1221950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMab-N-sulfate
CAS60462-50-2
SynonymsMAB-N-sulfate
N-methyl-4-aminoazobenzene-N-sulfate
Molecular FormulaC13H13N3O4S
Molecular Weight307.33 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)OS(=O)(=O)O
InChIInChI=1S/C13H13N3O4S/c1-16(20-21(17,18)19)13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18,19)
InChIKeyOFRGXNBKEPHDHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MAB-N-sulfate (CAS 60462-50-2): Identity, Metabolic Role, and Procurement Relevance of the Ultimate Hepatocarcinogenic Metabolite of Aminoazo Dyes


MAB-N-sulfate (N-methyl-4-aminoazobenzene-N-sulfate, CAS 60462-50-2) is the sulfuric acid ester conjugate of N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB) and represents the presumed ultimate carcinogenic metabolite of the hepatocarcinogenic aminoazo dyes N,N-dimethyl-4-aminoazobenzene (DAB) and N-methyl-4-aminoazobenzene (MAB) [1]. This compound is classified as an electrophilic N-sulfonyloxy ester that is generated enzymatically via hepatic cytosolic sulfotransferase-mediated O-sulfonation of the proximate carcinogen N-HO-MAB in a 3′-phosphoadenosine 5′-phosphosulfate (PAPS)-dependent reaction [2]. Unlike synthetic model ultimate carcinogens such as N-benzoyloxy-MAB (N-BzO-MAB) or N-acetoxy-MAB (N-AcO-MAB), MAB-N-sulfate is the authentic metabolite produced by mammalian hepatic sulfotransferases, making it indispensable for experimental systems that require the bona fide enzymatic activation product for mechanistic carcinogenesis, DNA adduct formation, and chemoprevention studies [3].

Why Generic Substitution of MAB-N-sulfate with Synthetic N-Acyloxy-MAB Analogs Fails in Mechanistic Carcinogenesis and DNA Adduct Studies


Investigators who substitute MAB-N-sulfate with synthetic N-acyloxy analogs such as N-benzoyloxy-MAB (N-BzO-MAB) or N-acetoxy-MAB (N-AcO-MAB) introduce chemically and biologically distinct electrophilic species that diverge in regioselectivity of nucleophilic adduct formation, glutathione conjugation profiles, and enzymatic versus non-enzymatic activation pathways [1]. While N-BzO-MAB generates a mixture of three glutathione adducts (3-GS-MAB, 2′-GS-MAB, and 4′-GS-MAB), the enzymatically generated MAB-N-sulfate yields exclusively 3-GS-MAB, indicating that the synthetic analog produces a broader and less physiological spectrum of electrophilic reactivity [2]. Furthermore, N-BzO-MAB and N-AcO-MAB do not require metabolic activation by S-9 Mix for mutagenicity, whereas MAB-N-sulfate is the direct product of the PAPS-dependent sulfotransferase pathway that is the rate-limiting and tissue-specific step in aminoazo dye hepatocarcinogenesis [3]. These fundamental mechanistic differences invalidate the use of synthetic N-acyloxy esters as drop-in replacements in experimental designs that interrogate enzymatic activation, detoxification by glutathione, or tissue-specific DNA adduct formation.

Quantitative Evidence Guide: Differentiating MAB-N-sulfate from N-Benzoyloxy-MAB, N-Acetoxy-MAB, and Proximate Carcinogens by Regioselectivity, Binding Efficiency, and Enzymatic Processing


Glutathione Adduct Regioselectivity: MAB-N-sulfate Generates Exclusively 3-GS-MAB vs. Three Adducts from N-BzO-MAB

In a hepatic sulfotransferase incubation system containing N-HO-MAB and GSH, the metabolically-generated MAB-N-sulfate produced exclusively 3-(glutathion-S-yl)-N-methyl-4-aminoazobenzene (3-GS-MAB); neither the 2′- nor 4′-GS-MAB isomers were detected [1]. In contrast, the synthetic model ultimate carcinogen N-benzoyloxy-MAB (N-BzO-MAB) reacted with GSH in vitro to yield one major (3-GS-MAB) and two minor adducts (2′-GS-MAB and 4′-GS-MAB) [2]. This demonstrates that MAB-N-sulfate possesses higher electrophilic regioselectivity than N-BzO-MAB, producing a single GSH-adduct species vs. three distinct adducts.

glutathione conjugation regioselectivity electrophilic metabolite trapping detoxification pathway

Glutathione Trapping Efficiency: 6–16% of Enzymatically-Generated MAB-N-sulfate Is Trappable as 3-GS-MAB in the Sulfotransferase System

In the hepatic sulfotransferase incubation mixture containing the proximate carcinogen N-HO-MAB and GSH, 6–16% of the MAB-N-sulfate formed was trapped as the aminoazo dye-GSH adduct (3-GS-MAB) [1]. This relatively low trapping efficiency is consistent with the high intrinsic reactivity of MAB-N-sulfate (or its derived nitrenium ion), which predominantly reacts with water or other nucleophiles in the system. The addition of triethyltin, a potent GSH-S-transferase inhibitor, had no effect on the yield of 3-GS-MAB, confirming that the reaction of MAB-N-sulfate with GSH is a direct, non-enzymatic process [1]. In contrast, N-BzO-MAB reacts with GSH in vitro through a distinct chemical mechanism, and the addition of cytosol or purified GSH transferases A and B did not increase the amount of 3-GS-MAB formed, indicating that both MAB-N-sulfate and N-BzO-MAB react with GSH independently of GSH-S-transferases, yet the product profiles differ [1].

metabolite trapping glutathione conjugation efficiency sulfotransferase assay

GSH-Mediated Inhibition of Nucleic Acid Binding: 30% Reduction at 10 mM GSH and 70% at 100 mM GSH for MAB-N-sulfate Binding to DNA and rRNA

Glutathione was shown to inhibit only partially the covalent binding of [3H]-MAB-N-sulfate to DNA and rRNA. At 10 mM GSH, the sulfotransferase-mediated binding of [3H]N-HO-MAB to both DNA and ribosomal RNA was reduced by 30%; at 100 mM GSH, the binding was reduced by 70% [1]. This dose-dependent but incomplete inhibition indicates that MAB-N-sulfate (or its derived nitrenium ion) possesses sufficient electrophilic reactivity to escape complete GSH-mediated detoxification at physiologically relevant GSH concentrations. The residual 30% nucleic acid binding at 100 mM GSH suggests that MAB-N-sulfate can still contribute to DNA damage even under conditions of maximal GSH-mediated protection.

DNA adduct inhibition glutathione chemoprotection nucleic acid covalent binding

Hepatic Sulfotransferase Substrate Specificity: N-HO-MAB (Precursor to MAB-N-sulfate) Is the Preferred Substrate with 2–5× Higher Activity Than Other N-Hydroxy Arylamines

In rat liver cytosol-catalyzed PAPS-dependent O-sulfonation assays, the rates of esterification of N-hydroxy-N-ethyl-4-aminoazobenzene (N-HO-Et-AB), N-hydroxy-4-aminoazobenzene (N-HO-AB), and N-hydroxy-1- and 2-naphthylamine were only 20–50% of the rate observed for N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB), the direct precursor of MAB-N-sulfate [1]. No detectable sulfotransferase activity was observed for trans-N-hydroxy-4-aminostilbene, N-hydroxy-2-aminofluorene, N-hydroxyaniline, or N-hydroxy-N-methyl-N-benzylamine [1]. Among species, hepatic N-HO-MAB sulfotransferase activity ranked: male rat > female rat, male rabbit, male guinea pig, male mouse > male hamster [1]. This demonstrates that the N-methyl substitution on the 4-aminoazobenzene scaffold confers optimal sulfotransferase recognition, with the ethyl analog and des-methyl analog showing substantially reduced activation.

sulfotransferase substrate specificity PAPS-dependent activation structure-activity relationship

DNA Adduct Persistence in Target Tissue: N2-dG-MAB Accounts for 60–90% of Hepatic DNA Adducts at 72 h Post-Treatment vs. Rapid Loss of C8-dG-MAB

In rats chronically administered the parent carcinogen [3H]MAB (0.06% in diet for 1–5 weeks), three major hepatic DNA adducts were identified: N-(deoxyguanosin-8-yl)-MAB (C8-dG-MAB), 3-(deoxyguanosin-N2-yl)-MAB (N2-dG-MAB), and 3-(deoxyadenosin-N6-yl)-MAB (N6-dA-MAB) [1]. At sacrifice immediately after dosing, N2-dG-MAB and C8-dG-MAB each accounted for 40–50% of total DNA-bound carcinogen [1]. However, by 24–72 h after cessation of MAB treatment, hepatic C8-dG-MAB declined rapidly to levels similar to non-target tissues, while N2-dG-MAB persisted and accounted for 60–90% of hepatic DNA adducts [1]. Total MAB-DNA adduct levels in liver were 2–10 times greater than in kidney or spleen, demonstrating target-tissue specificity [1]. The persistent N2-dG-MAB lesion is considered the most relevant biomarker for MAB-N-sulfate-mediated hepatocarcinogenesis.

DNA adduct persistence hepatocarcinogenesis target tissue specificity adduct repair

Metabolic Activation Requirement: MAB-N-sulfate Is the Direct Product of PAPS-Dependent Sulfotransferase, Whereas N-AcO-MAB and N-BzO-MAB Are Direct-Acting Mutagens Without S-9 Mix

In Salmonella typhimurium mutagenicity assays (strains TA100 and TA98), the parent compounds DAB and MAB required S-9 Mix (rat liver post-mitochondrial supernatant) for mutagenic activity, consistent with the requirement for enzymatic N-oxidation and subsequent sulfotransferase-mediated O-sulfonation to generate the ultimate mutagen MAB-N-sulfate [1]. In contrast, the synthetic esters N-acetoxy-N-methyl-4-aminoazobenzene (N-AcO-MAB) and N-benzoyloxy-N-methyl-4-aminoazobenzene (N-BzO-MAB), as well as their 4′-methoxycarbonyl derivatives, were directly mutagenic on TA100 and TA98 without requiring metabolic activation by S-9 Mix [1]. This fundamental difference establishes that MAB-N-sulfate (generated in situ via the N-HO-MAB sulfotransferase pathway) is the authentic S-9-dependent mutagen, while the synthetic N-acyloxy esters bypass the natural activation pathway and produce mutagenicity through a non-physiological mechanism.

metabolic activation Ames test mutagenicity sulfotransferase dependence

Optimal Research Application Scenarios for MAB-N-sulfate (CAS 60462-50-2) Based on Quantitative Evidence of Differentiation


In Vitro Reconstitution of PAPS-Dependent Sulfotransferase-Mediated Metabolic Activation of Aminoazo Dye Carcinogens

MAB-N-sulfate is the definitive positive control analyte for hepatic sulfotransferase activity assays employing N-HO-MAB as the proximate substrate. As demonstrated by Kadlubar and Miller, N-HO-MAB is the optimal sulfotransferase substrate with 2–5× higher activity than any other N-hydroxy arylamine tested [1]. Laboratories establishing sulfotransferase-dependent bioactivation protocols should use the N-HO-MAB → MAB-N-sulfate pathway as a benchmark for enzyme activity, with GSH trapping (6–16% adduct yield) serving as a quantitative endpoint for metabolite detection [2].

DNA Adduct Persistence Studies in Hepatocarcinogenesis Models Requiring Authentic N2-dG-MAB Lesion Kinetics

For studies investigating the role of persistent vs. rapidly repaired DNA adducts in hepatocarcinogenesis, MAB-N-sulfate-derived adducts provide a uniquely characterized spectrum: the N2-dG-MAB adduct persists at 60–90% of total hepatic DNA adducts at 72 h post-treatment, while C8-dG-MAB is rapidly lost [1]. This differential persistence, established through chronic MAB feeding studies in rats, makes the MAB-N-sulfate metabolic pathway the system of choice for dissecting the roles of individual adduct species in mutation fixation and tumor initiation. Total hepatic adduct levels are 2–10× higher than in non-target tissues, enabling tissue-specific DNA damage quantification [1].

Glutathione-Mediated Chemoprotection Assays Using MAB-N-sulfate as the Electrophilic Challenge Agent

The quantitatively characterized dose-response relationship between GSH concentration and inhibition of MAB-N-sulfate–nucleic acid binding (30% reduction at 10 mM GSH, 70% at 100 mM GSH) provides a calibrated system for evaluating chemoprotective agents [1]. Unlike N-BzO-MAB, which generates three distinct GSH adducts and may not reflect physiological detoxification, MAB-N-sulfate produces exclusively 3-GS-MAB as observed in biliary metabolites of DAB-treated rats, ensuring that GSH consumption and adduct formation measurements reflect authentic in vivo detoxification pathways [2].

Mutagenicity and Genetic Toxicology Testing Requiring S-9-Dependent Metabolic Activation Profiles

In Ames test and related mutagenicity screening platforms, the MAB-N-sulfate generation system (N-HO-MAB + hepatic cytosol + PAPS) provides an S-9-dependent positive control that authentically reproduces the sulfotransferase-mediated bioactivation pathway, as opposed to the direct-acting synthetic esters N-AcO-MAB and N-BzO-MAB that bypass metabolic activation entirely [1]. This distinction is critical for laboratories evaluating the mutagenic potential of novel aminoazo compounds or screening for sulfotransferase inhibitors, where false-positive results from direct-acting analogs would confound structure-activity relationship analyses [1].

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